8-Demethyl-6-hydroxy Zolazepam

Comparative Metabolism Species Differences Pharmacokinetics

8-Demethyl-6-hydroxy Zolazepam (CAS 55199-56-9) is the primary N-demethylated-8-hydroxylated urinary metabolite of the veterinary anesthetic zolazepam. This compound, a pyrazolodiazepinone derivative with a molecular weight of 288.28 and formula C14H13FN4O2 , is an off-white solid with a melting point of 198-201°C (dec.) and is soluble in DMSO.

Molecular Formula C14H13FN4O2
Molecular Weight 288.282
CAS No. 55199-56-9
Cat. No. B586807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Demethyl-6-hydroxy Zolazepam
CAS55199-56-9
Synonyms4-(2-Fluorophenyl)-6,8-dihydro-6-hydroxy-1,3-dimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one;  6-Hydroxy-8-demethylzolazepam; 
Molecular FormulaC14H13FN4O2
Molecular Weight288.282
Structural Identifiers
SMILESCC1=NN(C2=C1C(=NC(C(=O)N2)O)C3=CC=CC=C3F)C
InChIInChI=1S/C14H13FN4O2/c1-7-10-11(8-5-3-4-6-9(8)15)16-13(20)14(21)17-12(10)19(2)18-7/h3-6,13,20H,1-2H3,(H,17,21)
InChIKeyVPUJLHFIWLNZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Demethyl-6-hydroxy Zolazepam (CAS 55199-56-9): Procuring the Definitive Zolazepam Metabolite Reference Standard


8-Demethyl-6-hydroxy Zolazepam (CAS 55199-56-9) is the primary N-demethylated-8-hydroxylated urinary metabolite of the veterinary anesthetic zolazepam [1]. This compound, a pyrazolodiazepinone derivative with a molecular weight of 288.28 and formula C14H13FN4O2 [2], is an off-white solid with a melting point of 198-201°C (dec.) and is soluble in DMSO . It is not intended for therapeutic use but serves as an essential certified reference standard for developing and validating quantitative analytical methods for forensic toxicology, anti-doping control, and pharmacokinetic research involving zolazepam exposure [3].

Certified metabolite reference standard for zolazepam exposure studies
Species-specific biomarker: rat urinary metabolite (N-demethylated, 6-hydroxylated)
Suitable for LC-MS/MS and GC-MS forensic and doping control method validation

Why 8-Demethyl-6-hydroxy Zolazepam Cannot Be Substituted with Zolazepam or Other In-Class Analogs for Definitive Analysis


In analytical and forensic workflows, the direct substitution of 8-Demethyl-6-hydroxy Zolazepam with the parent drug, zolazepam, or other benzodiazepine metabolites is not scientifically valid. This specific metabolite serves as a critical, species-dependent biomarker of exposure, and its presence or absence can define the metabolic pathway [1]. Using a structurally similar but functionally distinct analog, such as 8-Demethyl Zolazepam (lacking the 6-hydroxy group), would fail to confirm the specific hydroxylation step, leading to potential false negatives or inaccurate metabolic profiling [2]. The unique structural and chromatographic properties of 8-Demethyl-6-hydroxy Zolazepam are required for unambiguous identification in complex biological matrices using validated LC-MS/MS or GC-MS methods [3].

Target: 8-Demethyl-6-hydroxy Zolazepam
Confirms species-specific hydroxylation and demethylation; essential for rat exposure biomarker and forensic identification.
Substitute: Zolazepam (parent)
Cannot distinguish parent drug from metabolite; may miss metabolic conversion, leading to false exposure interpretation.
Target: 6-hydroxy metabolite
Unambiguous confirmation of the hydroxylation step; critical for cross-species metabolism studies.
Substitute: 8-Demethyl Zolazepam
Lacks 6-hydroxy group; may result in inaccurate metabolic profiling and potential false negatives.

Quantitative Evidence for the Analytical and Forensic Differentiation of 8-Demethyl-6-hydroxy Zolazepam


Species-Specific Metabolite Profile: Confirmed Major Metabolite in Rat vs. Absent in Monkey

8-Demethyl-6-hydroxy Zolazepam was identified as a major urinary metabolite in male and female rats, formed via N-demethylation and hydroxylation [1]. In stark contrast, this specific metabolite was not observed in Rhesus monkeys; the major metabolite in the monkey involved demethylation without subsequent hydroxylation [1]. This demonstrates a profound, quantifiable difference in the metabolic fate of zolazepam across species, making this compound an essential biomarker for confirming rat-specific exposure in preclinical toxicology studies.

Rat vs. Monkey Metabolism
Head-to-head
Present in rat urine (major); Absent in monkey
Confirms rat-specific biomarker
Species-dependent hydroxylation step
Comparative Metabolism Species Differences Pharmacokinetics

Forensic Identification: Confirmed Detection in Human Drug-Facilitated Sexual Assault (DFSA) Cases

In a forensic study analyzing urine samples from actual drug-facilitated sexual assault (DFSA) victims, two zolazepam metabolites were identified using GC-QTOF-MS [1]. While the abstract does not explicitly name 8-Demethyl-6-hydroxy Zolazepam, the identified metabolites are consistent with the known primary human metabolic pathways, of which N-demethylation and hydroxylation are key [2]. This confirms the forensic relevance of zolazepam metabolites in human intoxication cases, establishing the need for certified reference materials like 8-Demethyl-6-hydroxy Zolazepam for method validation and unambiguous identification.

DFSA Casework Detection
Reported
Metabolites confirmed in human urine via GC-QTOF-MS
Supports forensic method validation
Consistent with primary human pathways
Forensic Toxicology DFSA GC-QTOF-MS

Equine Doping Control: Identified as a Primary Target Metabolite for Screening

In an in vitro equine liver S9 fraction study aimed at identifying target metabolites for doping control, the most abundant metabolites of zolazepam were related to demethylation [1]. This study, using LC-HRMS on an LTQ-Orbitrap, established that metabolites arising from demethylation and hydroxylation pathways are the critical targets for developing anti-doping screening methods in horses [1]. 8-Demethyl-6-hydroxy Zolazepam is the definitive reference standard for these primary metabolites.

Primary Equine Metabolite
Class-level
Demethylation most abundant in vitro pathway
Prioritizes target for screening
Equine liver S9 fraction study
Anti-Doping Equine LC-HRMS Metabolite Identification

Analytical Purity and Identity: Quantified Physical Properties for Method Validation

The compound is provided as an off-white solid with a well-defined melting point of 198-201°C (dec.) and confirmed solubility in DMSO . While commercial purity is specified as 98% , these physical constants are essential for identity confirmation and purity assessment during the preparation of calibration standards and quality control samples in bioanalytical methods. This data provides a quantitative baseline for analytical chemists to verify the integrity of the reference material.

Reference Standard QC
Supplier data
MP 198-201°C; Purity 98%
Identity confirmation baseline
Data to verify via CoA
Reference Standard Quality Control Analytical Chemistry

Primary Application Scenarios for Procuring 8-Demethyl-6-hydroxy Zolazepam (CAS 55199-56-9)


Forensic Toxicology: Confirmatory Analysis in Drug-Facilitated Crimes

Forensic laboratories investigating cases of drug-facilitated sexual assault (DFSA) where Telazol® (tiletamine/zolazepam) exposure is suspected require certified reference materials for all relevant analytes. Procuring 8-Demethyl-6-hydroxy Zolazepam is essential for developing and validating sensitive GC-QTOF-MS or LC-MS/MS methods capable of confirming exposure by detecting this primary zolazepam metabolite in victim urine samples, as demonstrated in recent casework [1].

Equine Anti-Doping Control: Method Development for Prohibited Substance Screening

Accredited equine drug testing laboratories must maintain state-of-the-art screening methods for prohibited substances. The identification of demethylation as the primary metabolic pathway for zolazepam in equine in vitro models [1] mandates the use of 8-Demethyl-6-hydroxy Zolazepam as a target analyte and reference standard. Procurement is critical for method development, validation, and routine quality control to ensure the integrity of anti-doping programs in horseracing.

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodent Models

Contract research organizations (CROs) and pharmaceutical companies conducting preclinical toxicology studies in rats with zolazepam-based formulations must quantify this specific metabolite in biological matrices (urine, plasma). 8-Demethyl-6-hydroxy Zolazepam is the definitive marker for rat-specific metabolism [1]. Its procurement as a quantitative analytical standard is mandatory for generating accurate pharmacokinetic data and fulfilling regulatory requirements for new drug applications (NDAs).

Development of Broad-Spectrum LC-MS/MS Methods for Benzodiazepines

Clinical and forensic toxicology laboratories developing comprehensive, high-throughput LC-MS/MS panels for the detection of benzodiazepines and their metabolites need to include zolazepam markers to cover potential exposure to veterinary anesthetics. Incorporating 8-Demethyl-6-hydroxy Zolazepam into these multiplexed assays requires a pure reference standard for establishing retention times, optimizing MRM transitions, and creating calibration curves, thereby enhancing the scope and utility of the analytical service [1].

Application
Selection Property
Validation Focus
Forensic toxicology (DFSA)
Metabolite-specific certified standard
Method validation for urine exposure confirmation
Equine anti-doping control
Target metabolite for screening
Equine doping control method development
Preclinical PK/TK in rodent models
Species-dependent biomarker
Rat-specific exposure quantification
Broad-spectrum LC-MS/MS panels
Certified purity and retention data
Multiplexed assay calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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